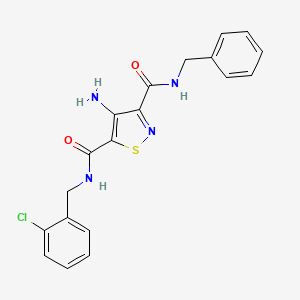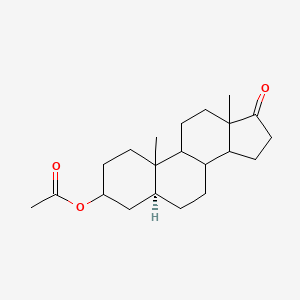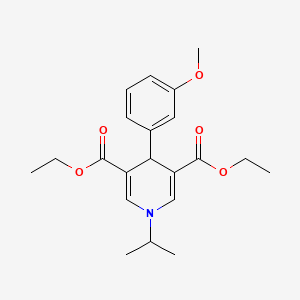
4-amino-N~3~-benzyl-N~5~-(2-chlorobenzyl)-1,2-thiazole-3,5-dicarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-AMINO-N3-BENZYL-N5-[(2-CHLOROPHENYL)METHYL]-1,2-THIAZOLE-3,5-DICARBOXAMIDE is a heterocyclic compound that belongs to the thiazole family. Thiazoles are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties . This compound, with its unique structure, has garnered interest in various fields of scientific research.
Preparation Methods
The synthesis of 4-AMINO-N3-BENZYL-N5-[(2-CHLOROPHENYL)METHYL]-1,2-THIAZOLE-3,5-DICARBOXAMIDE typically involves multi-step reactionsThe reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity . Industrial production methods may involve optimization of these reaction conditions to scale up the process efficiently.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield amines or other reduced derivatives.
Scientific Research Applications
4-AMINO-N3-BENZYL-N5-[(2-CHLOROPHENYL)METHYL]-1,2-THIAZOLE-3,5-DICARBOXAMIDE has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules with potential biological activities.
Biology: The compound is studied for its antimicrobial and antiviral properties, making it a candidate for developing new drugs.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to inhibit certain cellular pathways.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-AMINO-N3-BENZYL-N5-[(2-CHLOROPHENYL)METHYL]-1,2-THIAZOLE-3,5-DICARBOXAMIDE involves its interaction with specific molecular targets. It can bind to enzymes or receptors, inhibiting their activity and thereby affecting various cellular pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar compounds include other thiazole derivatives such as:
Sulfathiazole: Known for its antimicrobial properties.
Ritonavir: An antiretroviral drug used in the treatment of HIV.
Abafungin: An antifungal agent.
Tiazofurin: An antineoplastic drug.
4-AMINO-N3-BENZYL-N5-[(2-CHLOROPHENYL)METHYL]-1,2-THIAZOLE-3,5-DICARBOXAMIDE stands out due to its unique combination of functional groups, which confer specific biological activities and make it a versatile compound for various research applications.
Properties
Molecular Formula |
C19H17ClN4O2S |
|---|---|
Molecular Weight |
400.9 g/mol |
IUPAC Name |
4-amino-3-N-benzyl-5-N-[(2-chlorophenyl)methyl]-1,2-thiazole-3,5-dicarboxamide |
InChI |
InChI=1S/C19H17ClN4O2S/c20-14-9-5-4-8-13(14)11-23-19(26)17-15(21)16(24-27-17)18(25)22-10-12-6-2-1-3-7-12/h1-9H,10-11,21H2,(H,22,25)(H,23,26) |
InChI Key |
JCGNRNFNWGGHLA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C2=NSC(=C2N)C(=O)NCC3=CC=CC=C3Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-6-isopropylisothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B11202689.png)
![2-[(5-chloropyridin-2-yl)amino]-N-[2-(dimethylamino)ethyl]-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B11202690.png)
![5-amino-N-(3-fluorophenyl)-1-{[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B11202692.png)
![2-(6-(4-methoxyphenyl)imidazo[2,1-b]thiazol-3-yl)-N-phenylacetamide](/img/structure/B11202716.png)
![2-Oxo-4-phenyl-1,2-dihydro[1]benzofuro[3,2-b]pyridine-3-carbonitrile](/img/structure/B11202730.png)
![1-([1]benzofuro[3,2-d]pyrimidin-4-yl)-N-(1-phenylethyl)piperidine-4-carboxamide](/img/structure/B11202731.png)
![1-(4-(Benzo[d]thiazol-2-yl)phenyl)-3-(2-(trifluoromethyl)phenyl)urea](/img/structure/B11202733.png)
![3-(3-Fluorophenyl)-6-methyl-5,6-dihydro[1,3]thiazolo[2,3-c][1,2,4]triazole](/img/structure/B11202746.png)
![2-{[3-(Dimethylamino)propyl]sulfanyl}-6-methylpyrimidin-4-amine](/img/structure/B11202751.png)

![N-[(4-chlorophenyl)methyl]-4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxamide](/img/structure/B11202761.png)

![3-Amino-N-(3,4-dimethylphenyl)-4-(2-thienyl)-6,7-dihydro-5H-cyclopenta[B]thieno[3,2-E]pyridine-2-carboxamide](/img/structure/B11202769.png)
